molecular formula C36H32ClN3O4S B296870 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide

Cat. No. B296870
M. Wt: 638.2 g/mol
InChI Key: XAJRLBGVEZKILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. The compound is also known as CB-30865 and has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of CB-30865 involves the inhibition of a specific enzyme called phosphodiesterase 5 (PDE5). PDE5 is an enzyme that plays a role in regulating the levels of cyclic guanosine monophosphate (cGMP) in cells. By inhibiting PDE5, CB-30865 increases the levels of cGMP, which leads to various physiological effects, including vasodilation, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects:
CB-30865 has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammatory diseases. CB-30865 has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using CB-30865 in lab experiments is its potent anti-inflammatory and anti-tumor activities. The compound has been found to be effective in reducing inflammation and inhibiting tumor growth in animal models. However, one of the limitations of using CB-30865 is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on CB-30865. One potential direction is to explore the use of the compound in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the use of CB-30865 in combination with other anti-cancer drugs to enhance its anti-tumor effects. Additionally, further studies are needed to explore the pharmacokinetics and toxicity of CB-30865 in vivo.

Synthesis Methods

The synthesis of CB-30865 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chlorobenzyl chloride with 4-methylbenzenesulfonamide in the presence of a base to yield 4-chlorobenzyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-aminobenzamide in the presence of a coupling agent to yield CB-30865.

Scientific Research Applications

CB-30865 has shown potential applications in scientific research, particularly in the field of medicine. Studies have shown that the compound exhibits potent anti-inflammatory and anti-tumor activities. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. CB-30865 has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis.

properties

Molecular Formula

C36H32ClN3O4S

Molecular Weight

638.2 g/mol

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C36H32ClN3O4S/c1-25-16-22-30(23-17-25)45(43,44)40(24-27-18-20-29(37)21-19-27)34-15-9-7-13-32(34)36(42)39-33-14-8-6-12-31(33)35(41)38-26(2)28-10-4-3-5-11-28/h3-23,26H,24H2,1-2H3,(H,38,41)(H,39,42)

InChI Key

XAJRLBGVEZKILK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(=O)NC(C)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

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